molecular formula C10H12N2O6 B12350854 2,4(1H,3H)-Pyrimidinedione,3-methyl-5-b-D-ribofuranosyl-

2,4(1H,3H)-Pyrimidinedione,3-methyl-5-b-D-ribofuranosyl-

Cat. No.: B12350854
M. Wt: 256.21 g/mol
InChI Key: GACYJLYDEFZCOP-KKZLPAOWSA-N
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Description

2,4(1H,3H)-Pyrimidinedione,3-methyl-5-b-D-ribofuranosyl- is a nucleoside analog that plays a crucial role in various biochemical processes. This compound is structurally related to uracil, a component of RNA, and is often involved in the synthesis of nucleic acids. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound in scientific research and industrial applications.

Chemical Reactions Analysis

Types of Reactions: 2,4(1H,3H)-Pyrimidinedione,3-methyl-5-b-D-ribofuranosyl- undergoes various types of chemical reactions, including oxidation, reduction, and substitution. It can also participate in cyclocondensation reactions to form fused heterocycles .

Common Reagents and Conditions: Common reagents used in these reactions include ethyl 2,4-dichloropyrimidine-5-carboxylate, arylamines, and ZnO nanoparticles . Reaction conditions often involve moderate temperatures and the use of environmentally friendly solvents.

Major Products: The major products formed from these reactions include quinazoline-2,4(1H,3H)-diones and other fused heterocycles . These products are valuable in various scientific and industrial applications due to their unique chemical properties.

Properties

Molecular Formula

C10H12N2O6

Molecular Weight

256.21 g/mol

IUPAC Name

(5E)-5-[(3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-ylidene]-3-methylpyrimidine-2,4-dione

InChI

InChI=1S/C10H12N2O6/c1-12-9(16)4(2-11-10(12)17)8-7(15)6(14)5(3-13)18-8/h2,5-7,13-15H,3H2,1H3/b8-4+/t5-,6-,7-/m1/s1

InChI Key

GACYJLYDEFZCOP-KKZLPAOWSA-N

Isomeric SMILES

CN1C(=O)/C(=C/2\[C@@H]([C@@H]([C@H](O2)CO)O)O)/C=NC1=O

Canonical SMILES

CN1C(=O)C(=C2C(C(C(O2)CO)O)O)C=NC1=O

Origin of Product

United States

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